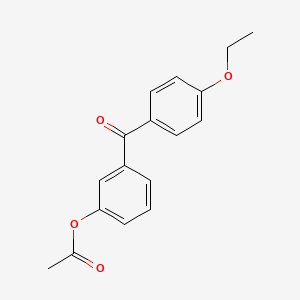

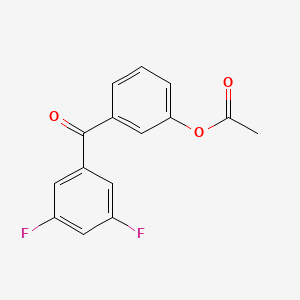

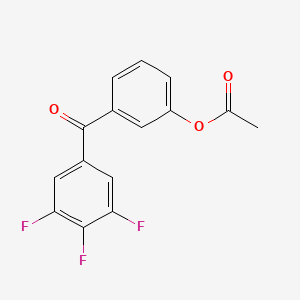

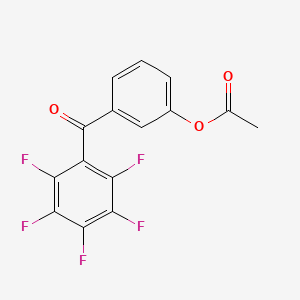

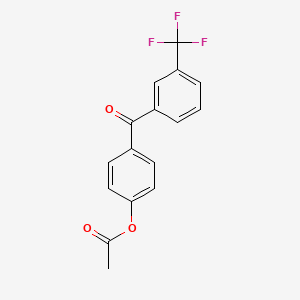

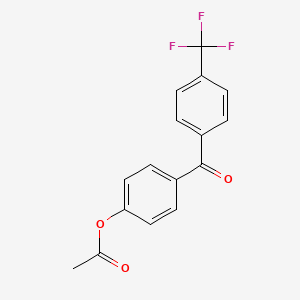

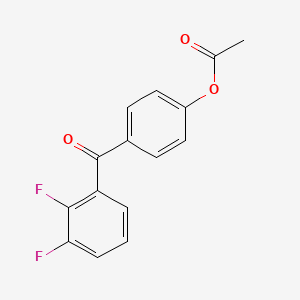

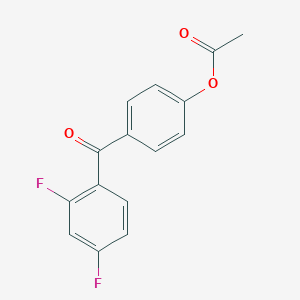

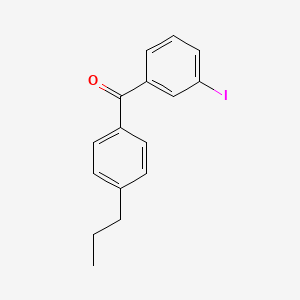

3-Iodo-4'-n-propylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Structural Studies in Crystallography

In crystallography, iodinated organic compounds like 3-Iodo-4'-n-propylbenzophenone have been used for structural analysis. For instance, Goud, Pathaneni, and Desiraju (1993) utilized a related compound, (E)-3-(4-Iodophenyl)propenoic acid, to study carboxyl group disorder in crystals. Their findings revealed the significance of O-H...O, C-H...O, and I...I interactions in crystal structures (B. S. Goud, S. S. Pathaneni, & G. Desiraju, 1993).

2. Synthesis of Functionalized Organic Compounds

Iodinated benzophenones are often used as intermediates in the synthesis of various organic compounds. For example, Schumacher et al. (2010) described the use of iodine as an electrophile in the synthesis of 2,3-dihydroselenophenes, demonstrating the versatility of iodinated compounds in organic synthesis (R. Schumacher, Alisson R. Rosário, A. C. Souza, P. Menezes, & G. Zeni, 2010).

3. Cross-Coupling Reactions in Organic Synthesis

The use of iodinated benzophenones in cross-coupling reactions has been reported. For instance, Chaumeil, Signorella, and Drian (2000) described the Suzuki cross-coupling reaction of sterically hindered arylboronic esters with 3-iodo-4-methoxybenzoic acid methylester, a reaction that is crucial in the synthesis of biaryl compounds (H. Chaumeil, S. Signorella, & C. L. Drian, 2000).

4. Role in Environmental Chemistry

Iodinated organic compounds have been implicated in environmental chemistry, particularly in the formation of disinfection byproducts. Pan, Zhang, and Li (2016) researched the formation of iodinated disinfection byproducts (I-DBPs) in cooking with chloraminated/chlorinated tap water and iodized table salt. Their study highlighted the potential health risks associated with the formation of such byproducts (Yang Pan, Xiangru Zhang, & Yu Li, 2016).

5. In Organic Photochemistry

In organic photochemistry, iodinated benzophenones are used as intermediates for photo-induced reactions. Lin, Maddirala, and Liu (2005) demonstrated the solvent-dependent chemoselectivity in the cyclization of iodoalkyne-epoxide functionalities, indicating the role of iodinated compounds in photochemical transformations (Ming‐Yuan Lin, Shambabu Joseph Maddirala, & Rai‐Shung Liu, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

(3-iodophenyl)-(4-propylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCDFILYTAJFBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4'-n-propylbenzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.